METHYL 2-[6'-AMINO-5'-CYANO-2-OXO-3'-(3,4,5-TRIMETHOXYPHENYL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Overview
Description
Methyl [6’-amino-5’-cyano-2-oxo-3’-(3,4,5-trimethoxyphenyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6’-amino-5’-cyano-2-oxo-3’-(3,4,5-trimethoxyphenyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The spiro linkage is then formed through a cyclization reaction, often facilitated by a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl [6’-amino-5’-cyano-2-oxo-3’-(3,4,5-trimethoxyphenyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of oxindole derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
Methyl [6’-amino-5’-cyano-2-oxo-3’-(3,4,5-trimethoxyphenyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl [6’-amino-5’-cyano-2-oxo-3’-(3,4,5-trimethoxyphenyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various biological targets, influencing their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share the indole moiety and have similar biological activities.
Spiro Compounds: These compounds share the spiro linkage and have unique structural properties.
Uniqueness
Methyl [6’-amino-5’-cyano-2-oxo-3’-(3,4,5-trimethoxyphenyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is unique due to its combination of the indole moiety and spiro linkage, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[6-amino-5-cyano-2'-oxo-3-(3,4,5-trimethoxyphenyl)spiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O7/c1-34-17-9-13(10-18(35-2)22(17)37-4)21-20-24(30-29-21)38-23(28)15(11-27)26(20)14-7-5-6-8-16(14)31(25(26)33)12-19(32)36-3/h5-10H,12,28H2,1-4H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLOEWMYHNXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)OC)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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